Cyclodeca-2,4,7,9-tetraene-1,6-dione

Description

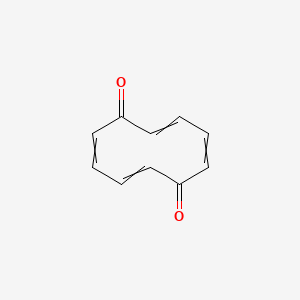

Cyclodeca-2,4,7,9-tetraene-1,6-dione is a highly strained tricyclic compound featuring a conjugated tetraene system and two ketone groups at the 1- and 6-positions. These compounds are characterized by their fused cyclic frameworks, aromaticity or antiaromaticity debates, and sensitivity to substituent effects .

Properties

CAS No. |

58597-76-5 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

cyclodeca-2,4,7,9-tetraene-1,6-dione |

InChI |

InChI=1S/C10H8O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H |

InChI Key |

YSZANYOMLSUPLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CC=CC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodeca-2,4,7,9-tetraene-1,6-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of 1,6-diketones in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the cyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclodeca-2,4,7,9-tetraene-1,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups into alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and diketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives and amine-substituted compounds.

Scientific Research Applications

Cyclodeca-2,4,7,9-tetraene-1,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which cyclodeca-2,4,7,9-tetraene-1,6-dione exerts its effects depends on the specific reaction or application. In general, the compound’s conjugated double bonds and diketone groups allow it to interact with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Structural and Electronic Properties

Tricyclo[4.4.2.0¹,⁶]dodeca-2,4,7,9-tetraene (CAS 5181-34-0)

- Molecular Formula : C₁₂H₁₂

- Molecular Weight : 156.22 g/mol

- Key Features: A tricyclic framework with a central bridgehead (C1-C6 distance ~1.8 Å), stabilizing a bisnorcaradiene structure over an aromatic annulene form. This structural preference is influenced by substituents like methyl or cyano groups, which enhance bond localization .

- Aromaticity: Lacks classical 10π aromaticity due to bond alternation, contrasting with the 1,6-methano[10]annulene system (C11H10), which exhibits aromatic stabilization under Hückel’s 4n+2 rule .

1,6-Methano[10]annulene (C11H10)

- Molecular Formula : C₁₁H₁₀

- Key Features: Adopts a planar, aromatic 10π-electron configuration (C1-C6 distance ~2.235 Å). Substituents like 11,11-dimethyl groups induce a structural shift to a tricyclic bisnorcaradiene form (C1-C6 ~1.8 Å), demonstrating substituent-driven tautomerism .

Cyclodeca-2,4,7,9-tetraene-1,6-dione

- This contrasts with hydrocarbon analogs, where π-conjugation dominates .

Thermodynamic Stability and Reactivity

Heat Capacity (Cₚ) Data

| Compound | Cₚ (J/mol·K) at 508.78 K | Method | Source |

|---|---|---|---|

| Tricyclo[4.4.2.0¹,⁶]dodeca-2,4,7,9-tetraene | 299.72 | Joback Calculated | |

| Bicyclo[4.4.1]undeca-2,4,7,9-tetraene | Not reported | ML-predicted |

- Stability Trends: Tricyclic systems with bridgehead substituents (e.g., methyl or cyano) exhibit higher thermal stability due to reduced ring strain and localized bonding. Machine learning models highlight challenges in predicting enthalpies for multi-cyclic systems, underscoring their electronic complexity .

Reactivity

- Annulene vs. Norcaradiene Forms: The 1,6-methano[10]annulene derivatives undergo valence tautomerism under thermal or photochemical conditions. For example, the 11,11-dimethyl derivative shifts from an annulene (aromatic) to a norcaradiene (tricyclic) form, a behavior likely mirrored in the dione analog under redox conditions .

Substituent Effects

- Methyl/Cyano Groups: Substituents at bridgehead positions (e.g., 11,11-dimethyl or 11-cyano-11-methyl) shorten the C1-C6 distance (1.558–1.8 Å), favoring tricyclic structures. Electron-withdrawing groups (e.g., ketones in the dione) may further distort conjugation, increasing reactivity toward nucleophilic attack .

Computational Insights

Density functional theory (DFT) studies using hybrid functionals (e.g., Becke’s exact exchange) achieve high accuracy in predicting thermochemical properties (average deviation ~2.4 kcal/mol for atomization energies). Such methods are critical for modeling strained systems like cyclodeca-tetraene-dione, where traditional gradient-corrected functionals may fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.